Benzene, 1,3-dimethyl-5-(1-methylpropyl)
Description
Historical Context of Alkylbenzene Synthesis and Research
The study and synthesis of alkylbenzenes have a rich history dating back to the 19th century. A foundational moment occurred in 1877 with the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts. lumenlearning.com These reactions, which include alkylation and acylation, provided a powerful method to attach substituents to an aromatic ring and remain a cornerstone of organic synthesis today. lumenlearning.com
In the early 20th century, industrial production of alkylbenzenes grew, particularly for use in detergents. Initially, branched alkylbenzenes (BABs) were synthesized. wikipedia.org However, by the 1960s, environmental concerns over their poor biodegradability led to a significant shift in the industry. wikipedia.orgnih.gov Research focus turned to linear alkylbenzenes (LABs), which were found to be more environmentally friendly. nih.govgoogle.com This transition spurred the development of new production methods. Early processes involving paraffin (B1166041) chlorination with alkylation using aluminum chloride (AlCl₃) were superseded by more efficient techniques like paraffin dehydrogenation followed by alkylation with hydrogen fluoride (B91410) (HF) or, more recently, solid acid catalysts to improve safety and economics. nih.govresearchgate.net
Significance of m-Xylene (B151644) Derivatives in Contemporary Organic Chemistry Research
Xylene exists as three isomers: ortho- (o-), meta- (m-), and para- (p-), distinguished by the relative positions of their two methyl groups on the benzene (B151609) ring. wikipedia.org m-Xylene, or 1,3-dimethylbenzene, is a significant petrochemical feedstock. wikipedia.orgwikipedia.org While it is a component of gasoline and used as a solvent, its primary value lies in its role as a precursor for other chemicals. wikipedia.orgnbinno.com
The major industrial application of m-xylene is in the production of isophthalic acid through catalytic oxidation. wikipedia.orgnbinno.com Isophthalic acid is a crucial monomer used to modify the properties of polymers, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). nbinno.com Furthermore, m-xylene serves as a starting material for a range of other fine chemicals, including 2,4- and 2,6-xylidine. wikipedia.orgnbinno.com
Derivatives of m-xylene are valuable intermediates in various syntheses. For example, 5-tert-butyl-m-xylene (B1265441), a compound structurally related to the subject of this article, is a precursor in the synthesis of xylometazoline, a pharmaceutical agent used as a nasal decongestant, and is also used in the fragrance industry. wikipedia.orgensince.comcphi-online.com The reactivity of the m-xylene core and the directing effects of its methyl groups make it a versatile building block in organic synthesis.
Nomenclature and Structural Representation of Benzene, 1,3-dimethyl-5-(1-methylpropyl)
Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . nist.gov It is a substituted derivative of m-xylene.
Table 1: Chemical and Physical Properties of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.2713 g/mol |
| IUPAC Standard InChI | InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
| IUPAC Standard InChIKey | JRIIFSPDAWMGAN-UHFFFAOYSA-N |
Data sourced from NIST WebBook nist.gov
Systematic IUPAC Naming Conventions for Alkylated Arenes
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. wikipedia.org For alkylated arenes (alkyl-substituted benzenes), the following rules apply:
Parent Name : The parent name is "benzene" if the alkyl substituent has six or fewer carbons. libretexts.org
Numbering : The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants (positions). If multiple numbering schemes are possible, the one that gives the lowest number at the first point of difference is chosen. openochem.org
Alphabetical Order : Substituents are listed in alphabetical order. wikipedia.org
For disubstituted benzenes, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are often used to indicate the relative positions of the substituents. openochem.orgpressbooks.pub
In the case of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, the name is derived as follows:
The parent is benzene .
There are three alkyl substituents: two methyl groups and one (1-methylpropyl) group.
To assign the lowest possible numbers, the ring is numbered starting from one of the methyl groups, proceeding in the direction that gives the other substituents the lowest numbers. This results in positions 1, 3, and 5.
The substituents are alphabetized: "dimethyl" comes before "methylpropyl".
Combining these elements gives the systematic name: Benzene, 1,3-dimethyl-5-(1-methylpropyl)- .
Common and Trivial Names of the Compound (e.g., 1,3-dimethyl-5-sec-butylbenzene, 5-sec-butyl-m-xylene)
In addition to its systematic IUPAC name, this compound is known by several common names that are often used in literature and commercial contexts. nist.gov These names are derived from the constituent parts of the molecule:
1,3-dimethyl-5-sec-butylbenzene : This name is very similar to the IUPAC name but uses the common name "sec-butyl" for the (1-methylpropyl) group. nist.govchemistrysteps.com
5-sec-butyl-m-xylene : This name uses "m-xylene" as the parent structure, which itself denotes a 1,3-dimethylbenzene ring. wikipedia.org The "sec-butyl" group is located at the 5-position relative to the two methyl groups.
Stereochemical Considerations for the Alkyl Side Chain
A key structural feature of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is the presence of a chiral center in its alkyl side chain. The (1-methylpropyl) group, commonly known as the sec-butyl group, is chiral. wikipedia.orgyoutube.com
The carbon atom of the sec-butyl group that is directly attached to the benzene ring is a stereocenter. This is because it is bonded to four different groups:
A hydrogen atom (-H)
A methyl group (-CH₃)
An ethyl group (-CH₂CH₃)
The 3,5-dimethylphenyl group
Due to this chirality, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org These enantiomers are designated as:
(R)-1,3-dimethyl-5-(1-methylpropyl)benzene
(S)-1,3-dimethyl-5-(1-methylpropyl)benzene
The synthesis of this compound through standard methods like Friedel-Crafts alkylation typically results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers would require specialized chiral resolution techniques.
Structure
3D Structure
Properties
CAS No. |
939-37-7 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-butan-2-yl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI Key |
JRIIFSPDAWMGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Friedel-Crafts Alkylation Strategies
The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. youtube.com The reaction involves treating an aromatic hydrocarbon with an alkyl halide in the presence of a strong Lewis acid catalyst. mt.com
A crucial component of the Friedel-Crafts alkylation is the Lewis acid catalyst, which facilitates the formation of the carbocation from the alkyl halide. mt.comyoutube.com
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a powerful and commonly used Lewis acid catalyst for this reaction. mt.combeyondbenign.org It abstracts the halide from the sec-butyl chloride to generate the sec-butyl carbocation, which is the active electrophile. The catalyst is regenerated at the end of the reaction cycle. youtube.com It is highly reactive and extremely sensitive to moisture, as water will react with it and destroy its catalytic activity. youtube.combeyondbenign.org
Ferric Chloride (FeCl₃): Ferric chloride is another effective Lewis acid catalyst used in these alkylations. youtube.complymouth.ac.uk Like aluminum chloride, it promotes the formation of the electrophile necessary for the substitution reaction.
Alternative Catalysts: Research has explored greener and more selective catalysts to overcome issues associated with traditional Lewis acids. beyondbenign.org These include solid acid catalysts like beta-zeolite, which can offer shape selectivity and easier separation from the reaction mixture. plymouth.ac.uk
| Catalyst | Type | Role | Key Considerations |
| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | Generates carbocation electrophile | Highly effective but extremely hygroscopic. beyondbenign.org |
| Ferric Chloride (FeCl₃) | Lewis Acid | Generates carbocation electrophile | Common alternative to AlCl₃. youtube.com |
| Beta-Zeolite | Solid Acid | Provides catalytic sites for alkylation | Offers potential for improved selectivity and reusability. plymouth.ac.uk |
The directing effects of the two methyl groups on the m-xylene (B151644) ring are a critical factor in determining the position of alkylation. The methyl groups are ortho-para directing activators. This would predict that the incoming sec-butyl group would attach at the positions ortho or para to the methyl groups (positions 2, 4, or 6). Position 2 is sterically hindered by the two adjacent methyl groups, making positions 4 and 6 the kinetically favored sites for electrophilic attack.
However, the major product obtained under certain conditions is the 1,3-dimethyl-5-(1-methylpropyl)benzene isomer. plymouth.ac.uk This outcome is a result of thermodynamic versus kinetic control. While the 4-substituted isomer is formed faster (kinetic product), it is sterically more crowded than the 5-substituted isomer. The Friedel-Crafts alkylation reaction is reversible, allowing for the initially formed kinetic product to rearrange to the more sterically favorable and thermodynamically stable 1,3,5-trisubstituted product. plymouth.ac.uk
The choice of solvent can significantly influence the outcome of Friedel-Crafts reactions, particularly the ratio of isomeric products. stackexchange.com The solvent can affect the solubility of the intermediate complexes formed during the reaction, which in turn can influence the pathway towards either the kinetic or thermodynamic product.
In the context of alkylating m-xylene, a polar solvent such as nitrobenzene (B124822) may stabilize the carbocation intermediate and the arenium ion complex with the catalyst. This increased solubility can allow more time for the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product, 1,3-dimethyl-5-(1-methylpropyl)benzene. stackexchange.com Conversely, non-polar solvents like carbon disulfide or dichloromethane (B109758) may cause the initial kinetic product-catalyst complex to precipitate, preventing rearrangement to the thermodynamic product and thus favoring the 1,3-dimethyl-4-(1-methylpropyl)benzene isomer. stackexchange.com
| Solvent Type | Example | Likely Major Product | Rationale |
| Polar | Nitrobenzene | 1,3-dimethyl-5-(1-methylpropyl)benzene | Stabilizes intermediates, allowing rearrangement to the more stable thermodynamic product. stackexchange.com |
| Non-Polar | Carbon Disulfide | 1,3-dimethyl-4-(1-methylpropyl)benzene | Favors the faster-forming kinetic product, which may precipitate and prevent isomerization. stackexchange.com |
Rearrangement Reactions and Isomerization Pathways
Rearrangements are a characteristic feature of Friedel-Crafts alkylations, driven by the formation of more stable products.
In the presence of a Lewis acid catalyst like aluminum chloride, the alkyl groups on the benzene (B151609) ring can migrate. plymouth.ac.uk This means that an initially formed, kinetically favored product, such as 1,3-dimethyl-4-(1-methylpropyl)benzene, can undergo an acid-catalyzed isomerization. This rearrangement involves the de-alkylation and re-alkylation of the sec-butyl group, ultimately leading to the formation of the most thermodynamically stable isomer, 1,3-dimethyl-5-(1-methylpropyl)benzene, where steric hindrance between the substituent groups is minimized. plymouth.ac.uk It has also been noted that under the influence of AlCl₃, the methyl groups of the xylene substrate itself can potentially isomerize, further complicating the product distribution. plymouth.ac.uk
Mechanistic Studies of Alkyl Group Migration on the Aromatic Ring
A significant challenge in the direct Friedel-Crafts alkylation of aromatic compounds is the propensity for alkyl group migration and rearrangement. This phenomenon is driven by the formation of carbocation intermediates, which tend to rearrange to more stable forms. In the context of synthesizing 1,3-dimethyl-5-(1-methylpropyl)benzene, direct alkylation of m-xylene with a sec-butyl halide is prone to such rearrangements.
The mechanism involves the formation of a secondary carbocation from the sec-butyl halide under the influence of a Lewis acid catalyst (e.g., AlCl₃). This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent alkylation of the aromatic ring by this rearranged carbocation would lead to the formation of tert-butylated products instead of the desired sec-butylated compound.
Computational studies have provided deeper insights into the energetics of these migration pathways. Density Functional Theory (DFT) calculations can model the transition states and intermediates involved in both the desired alkylation and the competing rearrangement reactions. These studies help in understanding the activation barriers for hydride shifts and predicting the product distribution under various reaction conditions.
Furthermore, both intramolecular and intermolecular alkyl group migrations can occur. Intramolecular migration involves the movement of an alkyl group to an adjacent position on the same aromatic ring, while intermolecular migration, or transalkylation, involves the transfer of an alkyl group from one aromatic molecule to another. The position of existing alkyl groups on the ring influences the likelihood of these migrations due to steric and electronic effects. For instance, sterically crowded molecules are more likely to undergo dealkylation or transalkylation to relieve strain.
Alternative Synthetic Routes and Precursors
To circumvent the challenges of direct alkylation, alternative synthetic strategies are often employed to achieve controlled synthesis of polysubstituted benzenes like 1,3-dimethyl-5-(1-methylpropyl)benzene.
Multi-Step Synthesis Approaches for Controlled Regiochemistry
A reliable method to avoid carbocation rearrangements and control the position of the incoming alkyl group is through a multi-step approach involving Friedel-Crafts acylation followed by reduction. This strategy takes advantage of the fact that the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.
The synthesis of 1,3-dimethyl-5-(1-methylpropyl)benzene via this route would typically involve the following steps:
Friedel-Crafts Acylation of m-Xylene: m-Xylene is reacted with butanoyl chloride (or butyryl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The two methyl groups on m-xylene are ortho, para-directing. Due to steric hindrance from the methyl groups at the ortho positions (2 and 6), the acylation predominantly occurs at the para-position (4-position) relative to one methyl group and ortho to the other, which is also the 4-position of the ring. This leads to the formation of 1-(2,4-dimethylphenyl)butan-1-one.
Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alkane. Common methods for this reduction include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step converts the carbonyl group into a methylene (B1212753) group, yielding the desired 1,3-dimethyl-5-(1-methylpropyl)benzene.
This multi-step approach ensures the formation of the sec-butyl group at the desired position without the risk of isomerization to a tert-butyl group. The directing effects of the substituents on the starting material are crucial for achieving the correct regiochemistry.
| Step | Reactants | Catalyst/Reagents | Product | Purpose |
| 1 | m-Xylene, Butanoyl chloride | AlCl₃ | 1-(2,4-dimethylphenyl)butan-1-one | Introduce the four-carbon chain without rearrangement. |
| 2 | 1-(2,4-dimethylphenyl)butan-1-one | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Benzene, 1,3-dimethyl-5-(1-methylpropyl)- | Reduce the ketone to the final alkylbenzene. |
Stereoselective Synthesis of the 1-methylpropyl Moiety
The 1-methylpropyl (sec-butyl) group contains a chiral center at the carbon atom attached to the benzene ring. For applications where a specific enantiomer of the final product is required, stereoselective synthesis of this moiety is necessary. This can be achieved by employing chiral auxiliaries or asymmetric catalysis.
One common approach involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For instance, a chiral oxazolidinone can be acylated with butanoyl chloride. The resulting imide can then be subjected to a diastereoselective alkylation or reduction. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched carboxylic acid or alcohol, which can then be used to introduce the chiral 1-methylpropyl group onto the aromatic ring.
Another strategy is the asymmetric reduction of a prochiral ketone, such as 1-(3,5-dimethylphenyl)butan-1-one. This can be accomplished using chiral reducing agents or catalysts. For example, the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can lead to the formation of the corresponding alcohol with high enantioselectivity. This chiral alcohol can then be converted to the final product.
A hypothetical stereoselective synthesis could proceed as follows:
Friedel-Crafts acylation: m-Xylene is acylated with butanoyl chloride to give 1-(3,5-dimethylphenyl)butan-1-one.
Asymmetric reduction: The resulting ketone is reduced using a chiral catalyst system (e.g., (R)-CBS catalyst and borane) to produce the (R)- or (S)-1-(3,5-dimethylphenyl)butan-1-ol with high enantiomeric excess.
Deoxygenation: The chiral alcohol is then deoxygenated to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride source.
| Method | Key Reagents/Catalysts | Stereochemical Control |
| Chiral Auxiliary | Evans oxazolidinones, pseudoephedrine | Diastereoselective alkylation/reduction |
| Asymmetric Catalysis | Chiral boranes, chiral metal complexes | Enantioselective reduction of a ketone |
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of alkylated aromatic compounds, this includes the development of solvent-free reaction conditions and the use of heterogeneous and recyclable catalysts.
Development of Solvent-Free Alkylation Protocols
Traditional Friedel-Crafts reactions often utilize volatile and hazardous organic solvents. The development of solvent-free protocols offers significant environmental benefits by reducing waste and minimizing exposure to harmful substances. In a solvent-free approach, the reactants themselves act as the reaction medium.
For the alkylation of m-xylene, a solvent-free reaction could be conducted by mixing the aromatic substrate, the alkylating or acylating agent, and a solid acid catalyst at an elevated temperature. The absence of a solvent can sometimes lead to higher reaction rates and improved selectivity. However, careful control of the reaction temperature is crucial to prevent side reactions and ensure the desired product is obtained.
Application of Heterogeneous and Recyclable Catalysts
The use of homogeneous Lewis acids like AlCl₃ in traditional Friedel-Crafts reactions poses several problems, including the need for stoichiometric amounts of the catalyst, corrosive nature, and the generation of large amounts of acidic waste during workup. Heterogeneous catalysts offer a green alternative as they can be easily separated from the reaction mixture by filtration and can often be regenerated and reused multiple times.
Several types of solid acid catalysts have been explored for Friedel-Crafts alkylation and acylation, including:
Zeolites: These are microporous aluminosilicates with well-defined pore structures and strong acid sites. Zeolites like H-Y and H-beta have shown good activity in Friedel-Crafts reactions. The shape-selectivity of zeolites can also be exploited to control the regioselectivity of the reaction.
Clays (B1170129): Montmorillonite and other clays can be acid-activated to serve as effective catalysts for alkylation. They are inexpensive and environmentally benign.
Supported Acids: Strong acids, such as triflic acid or heteropolyacids, can be immobilized on solid supports like silica (B1680970) or zirconia. These supported catalysts combine the high acidity of the catalyst with the ease of handling and separation of a heterogeneous system.
| Catalyst Type | Examples | Advantages |
| Zeolites | H-Y, H-beta, ZSM-5 | Shape selectivity, high acidity, thermal stability. |
| Clays | Montmorillonite K-10 | Low cost, environmentally friendly. |
| Supported Acids | Triflic acid on silica, Heteropolyacids on zirconia | High acidity, tunable properties. |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment for Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl)- can be achieved. The analysis is typically conducted using a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm). docbrown.infodocbrown.info
Proton (¹H) NMR Spectroscopic Analysis for Structural Features
The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. The expected spectrum for Benzene, 1,3-dimethyl-5-(1-methylpropyl)- would display distinct signals for the aromatic protons, the two methyl groups attached to the benzene ring, and the four sets of protons within the sec-butyl group. Due to the symmetry of the 1,3,5-trisubstituted benzene ring, the aromatic protons are chemically equivalent, simplifying the aromatic region of the spectrum.
The key structural features are deduced from the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern) of each signal. The n+1 rule is used to interpret the splitting, where 'n' is the number of adjacent, non-equivalent protons. docbrown.info
Table 1: Predicted ¹H NMR Spectroscopic Data
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment |
|---|---|---|---|---|
| a | ~6.80 | 3H | s (singlet) | Ar-H |
| b | ~2.55 | 1H | sextet | Ar-CH (CH₃)CH₂CH₃ |
| c | ~2.28 | 6H | s (singlet) | Ar-CH ₃ |
| d | ~1.58 | 2H | quintet | Ar-CH(CH₃)CH ₂CH₃ |
| e | ~1.20 | 3H | d (doublet) | Ar-CH(CH ₃)CH₂CH₃ |
This interactive table summarizes the predicted proton NMR data. Click on headers to sort.
Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, eight distinct carbon signals are expected due to the molecule's symmetry. DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
DEPT-90: Shows only signals from CH (methine) carbons.
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
This combination allows for the unambiguous assignment of each carbon atom in the structure.
Table 2: Predicted ¹³C NMR and DEPT Spectroscopic Data
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | DEPT-90 | DEPT-135 | Assignment |
|---|---|---|---|---|
| 1 | ~145.0 | No Signal | No Signal | C -CH(CH₃)CH₂CH₃ |
| 2 | ~137.0 | No Signal | No Signal | C -CH₃ |
| 3 | ~126.5 | Positive | Positive | C H (Aromatic) |
| 4 | ~41.5 | Positive | Positive | C H(CH₃)CH₂CH₃ |
| 5 | ~31.0 | No Signal | Negative | C H₂(CH₃) |
| 6 | ~22.0 | No Signal | Positive | Ar-C H₃ |
| 7 | ~21.5 | No Signal | Positive | CH(C H₃)CH₂CH₃ |
This interactive table outlines the predicted carbon-13 NMR and DEPT data. Click on headers to sort.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms and assembling the molecular structure from the 1D NMR data. sdsu.edu
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, key COSY correlations would be observed within the sec-butyl group, confirming its structure:
The methine proton (b) would show a cross-peak with the methylene protons (d) and the adjacent methyl protons (e).
The methylene protons (d) would show correlations to the methine proton (b) and the terminal methyl protons (f).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). sdsu.edu This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the aromatic proton signal at ~6.80 ppm would correlate with the aromatic carbon signal at ~126.5 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:
Correlations from the benzylic methine proton (b) to the aromatic quaternary carbon (1) and the ortho aromatic carbons (3), linking the sec-butyl group to the benzene ring.
Correlations from the aromatic methyl protons (c) to the adjacent quaternary carbons (2) and the ortho aromatic carbons (3), confirming their position on the ring.
Mass Spectrometry (MS) Applications
Mass spectrometry provides two crucial pieces of information for structural elucidation: the precise molecular weight and elemental formula, and the fragmentation pattern, which acts as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is used to determine the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. The molecular formula for Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is C₁₂H₁₈. nist.govnist.gov HRMS would confirm the theoretical exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
Molecular Formula: C₁₂H₁₈
Nominal Mass: 162 amu
Theoretical Exact Mass: 162.14085 Da
An experimental HRMS measurement matching this theoretical value would unequivocally confirm the elemental composition of the compound.
Fragmentation Pattern Analysis for Structural Characterization
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting pattern of charged fragments provides valuable structural information. The fragmentation of alkylbenzenes is well-characterized and typically dominated by cleavage at the bond beta to the aromatic ring (benzylic cleavage), which produces a stable benzylic carbocation. brussels-scientific.comlibretexts.org
For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, the most prominent fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the sec-butyl group. This results in a highly stable secondary benzylic carbocation, which would likely be the base peak in the spectrum.
Table 3: Predicted Major Mass Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 162 | [C₁₂H₁₈]⁺• | Molecular Ion (M⁺•) |
| 147 | [C₁₁H₁₅]⁺ | Loss of a methyl radical (•CH₃) |
| 133 | [C₁₀H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) - Predicted Base Peak |
This interactive table details the expected mass spectrometry fragments. Click on headers to sort.
Table of Compounds
| Compound Name |
|---|
| Benzene, 1,3-dimethyl-5-(1-methylpropyl)- |
| Deuterochloroform |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the detailed investigation of molecular structures. By probing the vibrational modes of a molecule, these methods provide a unique fingerprint, enabling the identification of functional groups and offering insights into conformational isomers. nih.gov
The infrared and Raman spectra of Benzene, 1,3-dimethyl-5-(1-methylpropyl) are expected to exhibit a series of characteristic absorption and scattering bands that correspond to the vibrations of its constituent functional groups. The primary components of this molecule are the 1,3,5-trisubstituted benzene ring, the two methyl groups, and the sec-butyl group.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and sec-butyl groups are expected to appear in the 3000-2850 cm⁻¹ range. Specifically, asymmetric and symmetric stretching modes of the CH₃ groups are anticipated around 2965 cm⁻¹ and 2880 cm⁻¹, respectively.
The C=C stretching vibrations of the benzene ring typically give rise to a set of bands in the 1625-1400 cm⁻¹ region. For 1,3,5-trisubstituted benzenes, characteristic bands are expected near 1600 cm⁻¹ and 1475 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide valuable structural information. The pattern of out-of-plane C-H wagging bands between 900 and 675 cm⁻¹ is particularly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,3,5-trisubstituted ring, a strong band is expected in the 860-810 cm⁻¹ region, along with a medium intensity band around 690 cm⁻¹.
The vibrations of the alkyl substituents, including C-C stretching and various bending and rocking modes, will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, the C-N stretching vibrations in similar azo compounds are found in the 1200–1130 cm⁻¹ region.
Table 1: Predicted Characteristic Vibrational Modes for Benzene, 1,3-dimethyl-5-(1-methylpropyl)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch (asymmetric) | ~2960 | Methyl, Sec-butyl |
| Aliphatic C-H Stretch (symmetric) | ~2870 | Methyl, Sec-butyl |
| Aromatic C=C Stretch | 1625 - 1400 | Benzene Ring |
| CH₃ Asymmetric Deformation | ~1460 | Methyl, Sec-butyl |
| CH₃ Symmetric Deformation (Umbrella) | ~1380 | Methyl, Sec-butyl |
| Aromatic C-H Out-of-Plane Bending | 860 - 810 | 1,3,5-Substituted Ring |
This table is generated based on typical frequency ranges for the specified functional groups in related organic molecules.
The sec-butyl group in Benzene, 1,3-dimethyl-5-(1-methylpropyl) introduces conformational flexibility. Rotation around the C-C single bonds within this alkyl chain can lead to different spatial arrangements, or conformers. Vibrational spectroscopy is a sensitive probe of these conformational changes, as different isomers can exhibit distinct spectral features. aip.org
Studies on structurally related molecules like sec-butylbenzene (B1681704) have shown that multiple conformers can coexist, and their relative populations can be influenced by factors such as temperature. researchgate.net The analysis of the alkyl C-H stretching region and the low-frequency skeletal modes in both IR and Raman spectra can provide evidence for the presence of different conformers. researchgate.net For example, the coupling between the alkyl chain and the benzene ring can be conformation-specific, leading to shifts in vibrational frequencies. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different possible conformers. nih.govnih.gov By comparing the calculated spectra with the experimental data, it is possible to identify the specific conformers present in a sample and even estimate their relative abundances.
Crystallographic Studies of Related Aromatic Systems
Single crystal X-ray diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
Table 2: Illustrative Crystallographic Data for a Related Aromatic System (1,3,5-Trichlorobenzene)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 13.971 |
| b (Å) | 13.251 |
| c (Å) | 3.921 |
| Volume (ų) | 725.9 |
Data sourced from a study on 1,3,5-trichlorobenzene (B151690) and is presented for illustrative purposes. researchgate.net
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides information about the crystalline phases present in a sample, their lattice parameters, and an indication of the sample's crystallinity. acs.org A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
For a crystalline sample of Benzene, 1,3-dimethyl-5-(1-methylpropyl), the PXRD pattern would consist of a series of sharp peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the crystal structure. This pattern can be used as a fingerprint for identifying the compound and assessing its purity. Any crystalline impurities would give rise to their own set of diffraction peaks. Furthermore, PXRD can be used to study phase transitions that may occur as a function of temperature or pressure. researchgate.net In the absence of a single crystal, PXRD data can sometimes be used to solve or refine a crystal structure, although this is generally more challenging than with SXRD.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl), these calculations would provide insights into its structure, stability, and reactivity.
Geometry Optimization and Conformational Energy Landscapes
A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the flexible sec-butyl group, Benzene, 1,3-dimethyl-5-(1-methylpropyl) can exist in multiple conformations. A thorough investigation would involve mapping the conformational energy landscape to identify the various low-energy conformers and the energy barriers between them. nih.govelifesciences.orgnih.gov
However, specific studies detailing the optimized geometry, bond lengths, bond angles, and the complete conformational energy landscape for Benzene, 1,3-dimethyl-5-(1-methylpropyl) are not present in the surveyed literature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is key to understanding its chemical properties and reactivity. This would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. Additionally, calculating the charge distribution (e.g., through Mulliken population analysis or Natural Bond Orbital analysis) would reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.
Specific data on the HOMO-LUMO gap, orbital energies, and detailed charge distribution for Benzene, 1,3-dimethyl-5-(1-methylpropyl) have not been reported in the available research.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. illinois.edudocbrown.infocarlroth.comsigmaaldrich.comyoutube.com Similarly, the calculation of vibrational frequencies can help in assigning peaks in an infrared (IR) spectrum.
While experimental NMR data for related compounds like m-xylene (B151644) are available, specific predicted NMR chemical shifts and vibrational frequencies for Benzene, 1,3-dimethyl-5-(1-methylpropyl) from quantum chemical calculations are not found in the searched literature. docbrown.info
Reaction Mechanism Studies
Theoretical studies are invaluable for elucidating the pathways of chemical reactions, providing insights into the energies of reactants, products, and intermediate transition states.
Transition State Analysis for Alkylation and Rearrangement Pathways
The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) typically involves the Friedel-Crafts alkylation of m-xylene. youtube.comgoogle.com Computational studies could model this reaction, identifying the structure and energy of the transition states for the alkylation at different positions on the aromatic ring. This would help explain the observed regioselectivity. Similarly, analysis of potential rearrangement pathways of the sec-butyl group on the benzene ring could be performed. researchgate.netgoogle.com
Despite the industrial relevance, detailed computational transition state analyses for the specific alkylation of m-xylene to form 5-sec-butyl-m-xylene or its subsequent rearrangements were not found in the reviewed literature.
Energy Profile Calculations for Reaction Steps
By calculating the energies of all species along a reaction coordinate (reactants, intermediates, transition states, and products), a complete energy profile for the reaction can be constructed. mdpi.commdpi.com This profile provides crucial thermodynamic and kinetic information, such as reaction enthalpies and activation energies, for each step of the mechanism.
Comprehensive reaction energy profiles calculated specifically for the formation or rearrangement of Benzene, 1,3-dimethyl-5-(1-methylpropyl) are not available in the public scientific record based on the conducted searches.
Computational Modeling of Catalyst-Substrate Interactions
The synthesis of alkylated aromatic compounds such as Benzene, 1,3-dimethyl-5-(1-methylpropyl) often involves Friedel-Crafts alkylation, a process heavily reliant on catalysis. uco.esbeilstein-journals.org Computational modeling is crucial for understanding the intricate interactions between the substrate (m-xylene, the logical precursor) and the catalyst, which dictate reaction efficiency and selectivity.
Density Functional Theory (DFT) and other quantum mechanical methods are employed to model these interactions. rsc.org For instance, in zeolite-catalyzed alkylation, calculations can determine the binding energy of the aromatic substrate within the catalyst's pores and map the potential energy surface for the electrophilic attack of the alkylating agent. researchgate.net These models reveal how the catalyst's electronic structure and steric environment influence the formation of the carbocation intermediate and the subsequent transition states. mdpi.com The isomorphous substitution of silicon with zirconium in SBA-type materials, for example, has been shown to generate Lewis acid sites that are active in the alkylation of p-xylene. uco.es Computational studies can elucidate the nature of these active sites and their interaction with the aromatic ring, helping to rationalize catalyst activity and selectivity. acs.orgacs.org
| Parameter | Modeling Approach | Predicted Influence on Benzene, 1,3-dimethyl-5-(1-methylpropyl) Synthesis |
| Catalyst Pore Size | Molecular Docking / DFT | A catalyst with appropriately sized pores would sterically favor the formation of the 1,3,5-isomer from m-xylene by disfavoring bulkier isomers. |
| Acid Site Strength | DFT / Energy Decomposition Analysis | Stronger acid sites can increase the rate of carbocation formation but may also lead to undesired side reactions like isomerization or polyalkylation. researchgate.net |
| Substrate Binding Energy | Quantum Mechanics / Molecular Mechanics (QM/MM) | Optimal binding energy ensures the substrate is activated for reaction without being so strongly adsorbed that product release is inhibited. rsc.org |
| Transition State Energy | DFT / Nudged Elastic Band (NEB) | Calculations can identify the lowest energy pathway, predicting the most likely point of alkyl group attachment on the m-xylene ring to form the target molecule. nih.gov |
This table is based on established principles of computational catalysis applied to analogous alkylbenzene systems.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of Benzene, 1,3-dimethyl-5-(1-methylpropyl) in different environments. By solving Newton's equations of motion for a system of atoms, MD can track conformational changes and the influence of surrounding solvent molecules. youtube.com
Investigation of Conformational Dynamics in Solution
The presence of a flexible sec-butyl group means that Benzene, 1,3-dimethyl-5-(1-methylpropyl) can exist in multiple conformations. The rotation around the C-C single bonds of this alkyl chain gives rise to different spatial arrangements, or conformers, each with a distinct energy level. mun.ca Studies on similar molecules like n-butylbenzene and para-dialkylbenzenes have shown that specific conformers (e.g., anti vs. gauche) are energetically preferred. nih.govaip.orgaip.org
MD simulations, often using force fields like OPLS-AA or CHARMM, can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers for interconversion. researchgate.net For Benzene, 1,3-dimethyl-5-(1-methylpropyl), the key dihedral angles would be along the sec-butyl chain and its bond to the aromatic ring. The simulations would likely show that steric hindrance between the alkyl chain and the two methyl groups on the ring plays a significant role in determining the lowest-energy conformations.
| Conformer Description | Key Dihedral Angle(s) | Expected Relative Stability | Rationale based on Analogous Systems |
| Anti-planar | C(ring)-Cα-Cβ-Cγ ≈ ±180° | High | The most extended conformation of the sec-butyl chain minimizes steric clash with the ring and its methyl substituents. aip.org |
| Gauche | C(ring)-Cα-Cβ-Cγ ≈ ±60° | Moderate | A folded conformation that is typically slightly higher in energy than the anti-planar form due to increased steric interactions. aip.org |
| Perpendicular | Angle between the plane of the alkyl chain and the benzene ring ≈ 90° | High | In para-dialkylbenzenes, a perpendicular orientation of the β-carbon relative to the ring is favored. aip.org |
| Co-planar | Angle between the plane of the alkyl chain and the benzene ring ≈ 0° | Low | This conformation often represents a higher energy state due to eclipsing interactions. aip.org |
This table presents a hypothetical conformational analysis based on computational studies of n-butylbenzene and p-dialkylbenzenes.
Assessment of Solvent Effects on Molecular Structure and Reactivity
Solvents can profoundly impact a molecule's structure, dynamics, and reactivity through various interactions, including electrostatic and van der Waals forces. researchgate.net Computational models can assess these solvent effects using either explicit models, where individual solvent molecules are included in the simulation box, or implicit models, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). ucsb.edudntb.gov.ua
Chemoinformatics and Machine Learning Applications
Chemoinformatics and machine learning are increasingly used to predict chemical properties and reaction outcomes from molecular structure, accelerating research and development.
Predictive Modeling of Synthetic Outcomes and Regioselectivity
In the synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) via Friedel-Crafts alkylation of m-xylene, a key challenge is controlling regioselectivity—that is, ensuring the sec-butyl group attaches at the desired position (C5) rather than other available positions (C2, C4, or C6). Computational models can predict this outcome. The two methyl groups in m-xylene are ortho- and para-directing, activating positions C2, C4, and C6 for electrophilic attack. However, position C5 is sterically the least hindered between the two meta-positioned methyl groups.
Quantum chemical calculations can quantify these effects by computing the activation energies for the electrophile's attack at each unique carbon atom on the m-xylene ring. nih.gov The position with the lowest calculated activation energy barrier is the most likely site of reaction. Machine learning models, trained on large datasets of similar reactions, could also predict the major product isomer based on learned patterns of steric and electronic effects.
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's chemical structure with a specific biological activity or property, such as toxicity. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. core.ac.uk
While no specific QSAR models for Benzene, 1,3-dimethyl-5-(1-methylpropyl) exist, models developed for substituted benzenes can be used to estimate its properties. nih.gov Key descriptors for such nonpolar aromatic compounds often include the logarithm of the octanol-water partition coefficient (log K_ow), which represents hydrophobicity, and electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.govmdpi.com A lower E_LUMO can indicate greater reactivity with biological nucleophiles. nih.gov By calculating these descriptors for Benzene, 1,3-dimethyl-5-(1-methylpropyl), its potential toxicity to various organisms could be estimated using established QSAR equations. nih.gov
| Descriptor | Description | Relevance to QSAR | Estimated Value/Trend for Benzene, 1,3-dimethyl-5-(1-methylpropyl) |
| log K_ow (Hydrophobicity) | Ratio of a chemical's concentration in octanol (B41247) vs. water. | Correlates with bioaccumulation and transport to target sites. nih.gov | High, due to the large nonpolar alkyl and aromatic structure. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack or reduction. nih.gov | Similar to other alkylbenzenes; lower than benzene due to alkyl group inductive effects. |
| Molecular Weight | The mass of one mole of the substance. | A basic descriptor related to size and diffusion properties. | 134.22 g/mol . |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Relates to van der Waals and dispersion interactions. | High, characteristic of aromatic systems with alkyl substituents. |
This table outlines key descriptors used in QSAR models for related substituted benzenes and their expected characteristics for the target compound.
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions
The outcome of electrophilic aromatic substitution on 5-sec-butyl-m-xylene is a balance between the strong activating effects of the three alkyl groups and the significant steric hindrance they impose.
Regioselective Nitration and Halogenation Studies
Specific studies on the nitration and halogenation of Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl)- have not been identified in the reviewed literature. However, based on studies of m-xylene (B151644), nitration typically occurs at the 4-position, as the 2-position is sterically hindered. For 5-sec-butyl-m-xylene, the directing effects would favor substitution at positions 4 and 6. The bulky sec-butyl group at position 5 would likely create considerable steric hindrance, potentially slowing the reaction rate and influencing the distribution of products. It is predicted that substitution would preferentially occur at the 4 and 6 positions, with the reaction rate being lower than that of m-xylene due to steric hindrance.
Table 1: Predicted Products of Electrophilic Aromatic Substitution This table is based on theoretical principles, as specific experimental data for Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is not available.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 1-sec-Butyl-3,5-dimethyl-2-nitrobenzene and/or 1-sec-Butyl-3,5-dimethyl-4-nitrobenzene | All substituents are ortho, para-directing. Positions 2, 4, and 6 are activated. Steric hindrance from the sec-butyl group at position 5 significantly influences the regioselectivity, making substitution at positions 4 and 6 less favorable than in m-xylene. |
| Bromination | Br₂ / FeBr₃ | 1-sec-Butyl-2-bromo-3,5-dimethylbenzene and/or 1-sec-Butyl-4-bromo-3,5-dimethylbenzene | Similar to nitration, the outcome is a contest between electronic activation and steric hindrance. The large size of the bromine atom further emphasizes the role of steric hindrance. |
Sulfonation and Acylation Pathways on the Benzene Ring
No specific research findings on the sulfonation or Friedel-Crafts acylation of 5-sec-butyl-m-xylene are available. Sulfonation is known to be sensitive to steric hindrance, which suggests that reaction at positions 4 and 6 would be difficult. Friedel-Crafts acylation is particularly sensitive to steric effects, and the introduction of an acyl group ortho to the bulky sec-butyl group (at positions 4 or 6) would be highly unfavorable. It is possible that under forcing conditions, substitution might occur at the less hindered C2 position, despite it being flanked by two methyl groups. The acylation of m-xylene is known to produce 1-(2,4-dimethylphenyl)ethan-1-one as the major product; however, the presence of the sec-butyl group in the target molecule would likely alter this outcome significantly. plymouth.ac.uk
Oxidation and Reduction Reactions
Selective Oxidation of the Alkyl Side Chain
The selective oxidation of one alkyl side chain in the presence of others on an aromatic ring is a significant challenge. All three alkyl groups on Benzene, 1,3-dimethyl-5-(1-methylpropyl)- (two methyls and one sec-butyl) possess benzylic hydrogens, making them susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Under vigorous conditions, it is expected that all three side chains would be oxidized to produce 3,5-dimethyl-5-(1-methylpropyl)-1,2-benzenedicarboxylic acid.
Achieving selective oxidation of a single side chain would require a specialized catalyst system. Research on related alkylbenzenes shows that catalysts can promote side-chain oxidation under milder conditions, but data for this specific tri-substituted benzene is unavailable. desy.de The reactivity for radical autoxidation generally follows the order of benzylic C-H bond stability: tertiary > secondary > primary. This suggests the sec-butyl group's benzylic C-H might be preferentially targeted under specific radical-initiated oxidation conditions.
Catalytic Hydrogenation of the Aromatic Ring
While direct studies on the catalytic hydrogenation of 5-sec-butyl-m-xylene are absent from the literature, research on the hydrogenation of sec-butylbenzene (B1681704) provides valuable insight. Studies have shown that sec-butylbenzene can be selectively hydrogenated to sec-butylcyclohexane (B1581254) with high selectivity (>99%) using modified Palladium (Pd) catalysts on an alumina (B75360) (Al₂O₃) support. mdpi.com
It is highly probable that Benzene, 1,3-dimethyl-5-(1-methylpropyl)- would undergo a similar reaction to yield 1-sec-butyl-3,5-dimethylcyclohexane. The reaction would involve the addition of three equivalents of hydrogen across the aromatic ring, typically at elevated temperature and pressure, using a metal catalyst such as Palladium, Platinum, or Nickel.
Table 2: Catalytic Hydrogenation of sec-Butylbenzene (s-BB) as an Analog Data adapted from a study on sec-butylbenzene, as no direct data for 5-sec-butyl-m-xylene is available. mdpi.com
| Catalyst | Temperature (°C) | Pressure (atm) | Conversion of s-BB (%) | Selectivity to sec-Butylcyclohexane (%) |
| 0.5%Pd/Al₂O₃ | 90 | 20 | 29 | >99 |
| 0.5%Pd-9%H₂SO₄/Al₂O₃ | 90 | 20 | 72 | >99 |
| 0.5%Pd-15%H₂WO₄/Al₂O₃ | 90 | 20 | 51 | >99 |
This data suggests that modifying the catalyst support with acidic additives can significantly increase the rate of hydrogenation of a sterically hindered alkylbenzene. mdpi.com
Catalytic Transformations
Beyond catalytic hydrogenation, there is no specific information in the scientific literature regarding other catalytic transformations of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-. In principle, the alkyl groups could undergo catalytic dehydrogenation to form alkenylbenzenes, or the entire molecule could be subject to catalytic cracking or isomerization under high-temperature conditions with zeolite or other solid acid catalysts. However, without experimental studies, any discussion of such transformations remains speculative.
Kinetic and Thermodynamic Studies of Reactions
Detailed kinetic and thermodynamic data for reactions involving Benzene, 1,3-dimethyl-5-(1-methylpropyl)- are scarce in the literature. However, we can draw parallels from studies on the isomerization of other alkylbenzenes, such as sec-butylbenzene, to understand the potential energetic landscape of this compound.
The rate of a chemical reaction is influenced by factors such as temperature, concentration, and the presence of a catalyst. The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in determining the reaction rate. wikipedia.orglibretexts.org
For electrophilic aromatic substitution reactions on Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, the electron-donating alkyl groups would be expected to lower the activation energy compared to unsubstituted benzene. However, the steric hindrance at the positions ortho to the alkyl groups could increase the activation energy for substitution at these sites.
Kinetic studies on the dehydrocyclization of n-butylbenzene to naphthalene (B1677914) and related compounds over chromia-alumina catalysts have provided insights into the activation energies of various steps, including dehydrogenation and cyclization. acs.org While not directly applicable to Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, these studies highlight the methodologies used to determine such kinetic parameters.
Illustrative Activation Energies for Related Alkylbenzene Reactions
| Reaction Type | Alkylbenzene | Catalyst | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Dehydrogenation | n-Butylbenzene | Chromia-Alumina | ~150-200 acs.org |
| Isomerization | sec-Butylbenzene to isobutylbenzene | Zeolite | ~100-140 |
The values in this table are approximate and are intended for illustrative purposes, as they are derived from different studies and catalytic systems.
Isomerization reactions of alkylbenzenes are of significant industrial importance, particularly in the context of producing linear alkylbenzenes. These reactions are typically reversible, and the position of the equilibrium is governed by the thermodynamic stability of the isomers.
For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, isomerization could involve the migration of the methyl groups or the rearrangement of the sec-butyl group to other butyl isomers (n-butyl, isobutyl, or tert-butyl). The equilibrium distribution of these isomers is dependent on temperature.
Thermodynamic data for alkylbenzene isomer groups have been calculated and can be used to predict equilibrium mole fractions at different temperatures. nist.gov In general, at lower temperatures, the thermodynamically most stable isomer is favored, while at higher temperatures, the equilibrium mixture becomes more diverse. The isomerization of sec-butylbenzene to other butylbenzene (B1677000) isomers is a well-studied process that can serve as a model. solubilityofthings.com
Equilibrium Composition of Butylbenzene Isomers at 300 K (Illustrative)
| Isomer | Relative Stability (ΔGf°) | Equilibrium Mole Fraction (%) |
|---|---|---|
| sec-Butylbenzene | Reference | ~65 |
| Isobutylbenzene | Less Stable | ~25 |
| n-Butylbenzene | Less Stable | ~10 |
This table provides an illustrative example of the equilibrium distribution for butylbenzene isomers based on general thermodynamic principles. The actual distribution for the isomers of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- would require specific thermodynamic data.
Synthesis and Characterization of Derivatives and Analogues
Structural Modifications on the Aromatic Ring
The benzene (B151609) ring of 5-sec-butyl-m-xylene is activated towards electrophilic aromatic substitution (SEAr) by the three alkyl substituents. The two methyl groups and the 1-methylpropyl (sec-butyl) group are all electron-donating groups, which direct incoming electrophiles to the ortho and para positions. wikipedia.orgmsu.edu In this specific molecule, the available positions for substitution are C2, C4, and C6. All three positions are highly activated, being ortho or para to the existing alkyl groups. However, the steric bulk of the sec-butyl group at C5 significantly influences the regioselectivity of these reactions, generally favoring substitution at the less hindered C2 and C6 positions. wikipedia.org
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The introduction of various functional groups onto the aromatic ring can modulate its electronic properties.
Electron-Withdrawing Groups: Nitration is a classic SEAr reaction used to install a strongly electron-withdrawing nitro (-NO₂) group. While specific studies on 5-sec-butyl-m-xylene are not prevalent, the nitration of its close analogue, 5-tert-butyl-m-xylene (B1265441), is well-documented and provides a model for this transformation. nih.gov The reaction of 5-tert-butyl-m-xylene with fuming nitric acid or a mixture of nitric and sulfuric acids leads to the formation of 5-tert-butyl-2,4,6-trinitro-m-xylene (Musk Xylene). nih.govnih.gov By analogy, the nitration of 5-sec-butyl-m-xylene would be expected to yield mono-, di-, and trinitro derivatives, with the substitution occurring at the 2, 4, and 6 positions. The harsh conditions required for trinitration highlight the deactivating effect of each successive nitro group added to the ring. chegg.com
Friedel-Crafts acylation is another method to introduce an electron-withdrawing group. Reacting the parent compound with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acyl group, forming a ketone. mt.com This acyl group is a meta-director, which would influence the position of any subsequent substitutions. libretexts.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Analogous Compounds
| Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|
| 5-tert-butyl-m-xylene | Fuming HNO₃ / H₂SO₄ | 5-tert-butyl-2,4,6-trinitro-m-xylene | nih.gov |
| m-Xylene (B151644) | Butyryl chloride, AlCl₃ | 2,4-Dimethylbutyrophenone | plymouth.ac.uk |
Note: This table is for illustrative purposes based on reactions of similar compounds.
Synthesis of Halogenated Analogues
Halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). wikipedia.org This reaction proceeds via electrophilic aromatic substitution. For 5-sec-butyl-m-xylene, the substitution pattern would again be directed by the activating alkyl groups to the 2, 4, and 6 positions. Steric hindrance would likely lead to a mixture of halogenated products, with substitution at the C2 and C6 positions being favored over the more sterically crowded C4 position. The reaction conditions can be controlled to favor monohalogenation or polyhalogenation.
Modifications of the Alkyl Side Chain
The alkyl groups attached to the benzene ring also present opportunities for chemical modification, particularly at the benzylic positions (the carbon atom directly attached to the ring). lumenlearning.com
Derivatization of the 1-methylpropyl Group
The 1-methylpropyl (sec-butyl) side chain is susceptible to reactions at its benzylic carbon, which bears a single hydrogen atom.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains that possess at least one benzylic hydrogen. libretexts.orglibretexts.orgopenstax.org This reaction typically cleaves the rest of the alkyl chain and converts the benzylic carbon into a carboxylic acid group (-COOH). libretexts.orgyoutube.com Applying these conditions to 5-sec-butyl-m-xylene would be expected to oxidize the sec-butyl group to a carboxylic acid, yielding 3,5-dimethyl-5-carboxybenzene, while leaving the methyl groups intact. The methyl groups would also be oxidized under these conditions to form a tricarboxylic acid. A key requirement for this reaction is the presence of a hydrogen on the benzylic carbon; thus, a tert-butyl group would be resistant to this type of oxidation. lumenlearning.comlibretexts.org
Halogenation: The benzylic position is also prone to free-radical halogenation. themasterchemistry.com Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) allows for the selective bromination of the benzylic C-H bond. libretexts.orgopenstax.org This would convert the 1-methylpropyl group into a 1-bromo-1-methylpropyl group. The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions. themasterchemistry.compressbooks.pub
Table 2: Potential Side-Chain Reactions on the 1-methylpropyl Group
| Reaction Type | Reagents | Expected Functional Group Transformation | Reference(s) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | -(CH(CH₃)CH₂CH₃) → -COOH | libretexts.orglibretexts.org |
Note: This table outlines expected transformations based on established chemical principles.
Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching
Analogues of the title compound can be synthesized via the Friedel-Crafts alkylation of m-xylene with different alkylating agents. mt.complymouth.ac.ukbeyondbenign.org This reaction involves treating m-xylene with an alkyl halide or an alkene in the presence of a Lewis acid or protic acid catalyst. wikipedia.org The choice of alkylating agent determines the structure of the resulting side chain.
For example, reacting m-xylene with:
1-chloropropane or propene would likely yield 5-isopropyl-m-xylene (B1581424) due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation.
1-chlorobutane can lead to a mixture of products, including the desired 5-sec-butyl-m-xylene, resulting from hydride shifts in the carbocation intermediate.
2-chlorobutane (B165301) would directly generate the sec-butyl carbocation, leading to 5-sec-butyl-m-xylene. wikipedia.org
Isobutylene or tert-butyl chloride would produce 5-tert-butyl-m-xylene. google.comgoogle.com
A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. lumenlearning.com Additionally, the alkylated product is more reactive than the starting material, which can result in polyalkylation. plymouth.ac.uk
Table 3: Synthesis of Alkylated m-Xylene Analogues via Friedel-Crafts Reaction
| Alkylating Agent | Catalyst | Major Product(s) | Reference(s) |
|---|---|---|---|
| tert-butyl chloride | FeCl₃ | 5-tert-butyl-m-xylene | youtube.com |
| Isobutylene | H₂SO₄ | 5-tert-butyl-m-xylene | google.com |
Note: This table illustrates the synthesis of related analogues.
Stereochemical Aspects of Derivatives
The 1-methylpropyl (sec-butyl) group contains a chiral center at the benzylic carbon atom, meaning Benzene, 1,3-dimethyl-5-(1-methylpropyl) is a chiral molecule and can exist as two enantiomers, (R)- and (S)-.
Any reaction that involves the formation or modification of this chiral center must consider the stereochemical outcome.
Synthesis: A standard Friedel-Crafts alkylation using 2-chlorobutane or butene will produce a racemic mixture (an equal mixture of R and S enantiomers) because the intermediate sec-butyl carbocation is planar and can be attacked from either face with equal probability.
Reactions at the Chiral Center: Reactions that proceed via a planar intermediate at the benzylic carbon, such as free-radical bromination or an SN1 nucleophilic substitution on a benzylic halide, will lead to racemization of an enantiomerically pure starting material.
Reactions with Inversion: An SN2 reaction at the chiral center, for example, the displacement of a leaving group from an optically active precursor, would proceed with inversion of configuration. utexas.edu
Reactions Preserving Stereochemistry: Chemical modifications that occur on the aromatic ring or at other positions on the side chain, without breaking bonds to the chiral center, will not affect its configuration. The product will retain the stereochemistry of the starting material.
The synthesis of a single enantiomer of a derivative would require either the use of a chiral starting material, a chiral catalyst (asymmetric synthesis), or the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral resolving agent. youtube.com
Table of Mentioned Compounds
| Common Name | Systematic Name |
| 5-sec-butyl-m-xylene | Benzene, 1,3-dimethyl-5-(1-methylpropyl)- |
| m-Xylene | Benzene, 1,3-dimethyl- |
| 5-tert-butyl-m-xylene | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- |
| Musk Xylene | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro- |
| 2,4-Dimethylbutyrophenone | 1-(2,4-Dimethylphenyl)-1-butanone |
| Toluene (B28343) | Benzene, methyl- |
| o-Nitrotoluene | Benzene, 1-methyl-2-nitro- |
| p-Nitrotoluene | Benzene, 1-methyl-4-nitro- |
| 5-isopropyl-m-xylene | Benzene, 1,3-dimethyl-5-(1-methylethyl)- |
| Ethylbenzene | Benzene, ethyl- |
| N-bromosuccinimide | 2,5-Pyrrolidinedione, 1-bromo- |
| Benzoyl peroxide | Peroxide, dibenzoyl |
Enantioselective Synthesis of Chiral Analogues
The 1-methylpropyl (sec-butyl) group in Benzene, 1,3-dimethyl-5-(1-methylpropyl)- contains a stereocenter, making the molecule chiral. The synthesis of enantiomerically pure or enriched analogues is of considerable interest for applications in asymmetric catalysis and materials science. Methodologies for achieving enantioselectivity can be broadly categorized into two approaches: the use of chiral starting materials or the application of asymmetric catalysis.
One potential route to enantiopure analogues involves the enantioselective polymerization of a chiral monomer derived from the target compound. For instance, drawing a parallel to the synthesis of optically active poly[2-(sec-butyl)aniline], a vinyl-substituted derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- could be polymerized in the presence of a chiral dopant. acs.org In the case of poly[2-(sec-butyl)aniline], optically active nanofibers were produced by the chemical oxidative polymerization of racemic (±)-2-sec-buthylaniline using camphor (B46023) sulfonic acid as a chiral dopant. acs.org This process induced a helical conformation in the polymer chain, resulting in an optically active material. acs.org A similar strategy could be envisioned for a styrenic derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, where polymerization in the presence of a chiral catalyst or dopant could lead to a polymer with a preferred helicity, thus creating a chiral analogue at the macromolecular level.
Another approach involves the asymmetric functionalization of a prochiral precursor. For example, a derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- containing a ketone or imine functionality on the side chain could be subjected to asymmetric reduction or addition reactions using chiral catalysts. Research on the asymmetric synthesis of chiral bicyclo[1.1.1]pentanes (BCPs) has demonstrated the use of chiral oxazolidinone auxiliaries to direct the diastereoselective alkylation of an enolate, followed by removal of the auxiliary to yield the enantiopure product. nih.gov A similar auxiliary-controlled approach could be adapted for the synthesis of chiral analogues of the target compound.
The following table summarizes potential enantioselective synthetic strategies applicable to analogues of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-.
| Strategy | Description | Potential Outcome | Key Considerations |
| Chiral Dopant Polymerization | Polymerization of a racemic vinyl-substituted monomer in the presence of a chiral acid or dopant. | Optically active polymer with a helical structure. | Efficiency of chiral induction; stability of the helical conformation. |
| Asymmetric Catalysis | Catalytic hydrogenation or functionalization of a prochiral derivative using a chiral metal complex. | Enantiomerically enriched small molecule analogue. | Catalyst efficiency and selectivity; substrate compatibility. |
| Chiral Auxiliary | Use of a covalently attached chiral auxiliary to direct a stereoselective reaction on the side chain. | Diastereomerically pure intermediate, leading to an enantiomerically pure final product after auxiliary removal. | Synthesis of the auxiliary-appended substrate; efficiency of auxiliary removal. |
Diastereoselective Control in Side-Chain Functionalization
Achieving diastereoselective control in the functionalization of the side-chain of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- derivatives is crucial for creating complex molecules with multiple stereocenters. This is particularly relevant when the benzene ring itself is part of a larger chiral molecule or when a second stereocenter is introduced into the sec-butyl group.
Diastereoselectivity is often governed by steric and electronic interactions between the existing chiral center and the approaching reagent or catalyst. masterorganicchemistry.com For instance, in the functionalization of a derivative where the benzene ring is attached to a chiral backbone, the approach of a reagent to the sec-butyl group would be sterically hindered on one face, leading to a preference for reaction on the less hindered face.
Recent advancements in C-H functionalization offer powerful tools for the diastereoselective modification of alkyl side chains. researchgate.netresearchgate.net While direct application to Benzene, 1,3-dimethyl-5-(1-methylpropyl)- has not been reported, rhodium- and cobalt-catalyzed C-H activation has been shown to proceed with high levels of diastereoselectivity in other systems. researchgate.netresearchgate.net These reactions often employ a directing group to position the metal catalyst in proximity to a specific C-H bond, and the inherent chirality of the substrate or a chiral ligand on the catalyst can then control the stereochemical outcome of the subsequent bond formation.
A hypothetical example of diastereoselective side-chain functionalization is presented in the table below, based on established principles of stereoselective reactions.
| Reaction Type | Substrate | Reagent/Catalyst | Expected Major Diastereomer | Controlling Factors |
| Directed C-H Oxidation | A derivative with a chiral directing group attached to the benzene ring. | Chiral Rhodium Catalyst | Oxidation at a specific C-H bond on the sec-butyl group with a defined stereochemistry. | Steric hindrance from the directing group and the chiral ligand. |
| Addition to a Carbonyl | An analogue with a ketone on the side-chain and a chiral center elsewhere in the molecule. | Grignard Reagent | Formation of a tertiary alcohol with a preferred configuration at the new stereocenter. | Felkin-Anh or related models of non-chelation-controlled addition. |
| Michael Addition | A chiral derivative containing an α,β-unsaturated ester on the side chain. | Nucleophile | 1,4-addition leading to a product with a specific diastereomeric ratio. | The stereochemical preference is dictated by the existing chiral center. |
Incorporation into Polymeric or Supramolecular Architectures
The incorporation of the Benzene, 1,3-dimethyl-5-(1-methylpropyl)- moiety into polymeric or supramolecular structures can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and self-assembly behavior. fiveable.me
In the realm of polymers, a vinyl derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- could be synthesized and subsequently polymerized using various techniques, including free-radical, anionic, or cationic polymerization. polymersource.camdpi.commdpi.com The bulky and hydrophobic nature of the 1,3-dimethyl-5-(1-methylpropyl)phenyl group would be expected to influence the physical properties of the resulting polymer, such as increasing its glass transition temperature and enhancing its solubility in nonpolar organic solvents. Block copolymers containing this moiety could be synthesized to create materials with microphase-separated morphologies. acs.orgacs.org
Supramolecular chemistry offers another avenue for utilizing this compound as a building block. researchgate.net By attaching functional groups capable of non-covalent interactions, such as hydrogen bonding motifs or metal-coordinating ligands, derivatives of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- can be designed to self-assemble into well-defined architectures. nih.gov For example, an amphiphilic derivative, with a hydrophilic head group attached to the aromatic ring, could form micelles or vesicles in aqueous solution. nih.govnih.govresearchgate.net The shape and size of these aggregates would be influenced by the packing of the bulky hydrophobic tails. The principles of supramolecular assembly have been demonstrated with other alkylated aromatic compounds, which form ordered structures driven by a combination of hydrophobic effects and specific non-covalent interactions. researchgate.netnih.govspringernature.com
The following table outlines potential approaches for incorporating the Benzene, 1,3-dimethyl-5-(1-methylpropyl)- unit into larger assemblies.
| Architecture | Synthetic Approach | Potential Properties and Applications |
| Homopolymer | Polymerization of a corresponding vinyl monomer. | Increased thermal stability and solubility in organic solvents; potential for use as a specialty plastic. |
| Block Copolymer | Sequential polymerization with other monomers. | Formation of nanostructured materials with ordered domains; applications in coatings and thermoplastic elastomers. |
| Supramolecular Assembly | Synthesis of an amphiphilic derivative. | Self-assembly into micelles or vesicles for drug delivery or as nanoreactors. |
| Host-Guest Complex | Encapsulation within a larger host molecule. | Modification of solubility and reactivity; potential for controlled release applications. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for the separation of chemical mixtures. For a non-polar compound like Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl), both gas and liquid chromatography play significant roles in its analysis.
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. In the analysis of alkylbenzenes, including Benzene, 1,3-dimethyl-5-(1-methylpropyl), GC is frequently coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The FID is a universal detector for hydrocarbons and provides high sensitivity. When a sample containing the target compound is passed through the GC column, the separated components are burned in a hydrogen-air flame. This process produces ions, generating a current that is proportional to the amount of the analyte.
Mass spectrometry, when coupled with GC, not only quantifies the compound but also provides structural information, leading to a highly confident identification. sccwrp.orgusgs.gov The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical fingerprint. acs.org For alkylbenzenes, characteristic fragment ions, such as those at m/z 91, 92, and 105, are often used for quantification to enhance the signal-to-noise ratio in complex mixtures. usgs.gov
The choice of the GC column is critical for achieving good separation. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5), is typically effective for separating alkylbenzenes. usgs.gov
Table 1: Gas Chromatography Parameters for Benzene, 1,3-dimethyl-5-(1-methylpropyl)
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Capillary | nist.gov |
| Active Phase | OV-1 | nist.gov |
| Column Length | 40 m | nist.gov |
| Column Diameter | 0.50 mm | nist.gov |
| Carrier Gas | He | nist.gov |
| Temperature | 120 °C | nist.gov |
This interactive table provides typical parameters for the gas chromatographic analysis of the target compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC. For non-polar compounds like Benzene, 1,3-dimethyl-5-(1-methylpropyl), reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
While less common than GC for simple alkylbenzenes due to their volatility, HPLC is invaluable for separating complex mixtures where other components might be non-volatile or thermally unstable. The detection in HPLC is often performed using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.
Benzene, 1,3-dimethyl-5-(1-methylpropyl) possesses a chiral center at the carbon atom of the sec-butyl group attached to the benzene ring. This means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiral chromatography is a specialized technique used to separate these enantiomers.
This separation is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. These stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. For volatile compounds like the target analyte, chiral GC with columns coated with cyclodextrin (B1172386) derivatives is often employed. researchgate.net The separation of enantiomers is an enthalpy-driven process, and the degree of separation can be influenced by the column temperature. researchgate.net By separating and quantifying the two enantiomers, the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be determined.
Hyphenated Analytical Techniques
Hyphenated techniques involve coupling a separation technique with a spectroscopic detection method, providing a powerful tool for chemical analysis.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone for the trace analysis of volatile organic compounds. nih.gov This technique combines the excellent separation capabilities of GC with the high sensitivity and specificity of MS. chromatographyonline.comgcms.cz For the trace analysis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) in environmental or industrial samples, GC-MS is the preferred method.
To achieve very low detection limits, the mass spectrometer can be operated in the selected ion monitoring (SIM) mode. chromatographyonline.com In this mode, instead of scanning the entire mass range, the detector is set to monitor only a few characteristic ions of the target analyte. This significantly improves the signal-to-noise ratio, allowing for the detection of the compound at parts-per-billion (ppb) or even lower concentrations. The mass spectrum obtained provides a high degree of certainty in the identification of the compound, even in complex matrices. sccwrp.orgscholaris.ca
While Benzene, 1,3-dimethyl-5-(1-methylpropyl) itself is non-polar, its metabolic or environmental degradation can lead to the formation of more polar derivatives, such as phenols, alcohols, or carboxylic acids. These polar compounds are often not volatile enough for GC analysis. In such cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. nih.govnih.gov
For the separation of these polar derivatives, hydrophilic interaction liquid chromatography (HILIC) can be a valuable tool, as it is designed to retain and separate highly polar compounds. scite.airesearchgate.netsemanticscholar.org HILIC provides a complementary separation mechanism to reversed-phase LC. nih.gov Following separation by LC, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which are suitable for ionizing polar molecules. nih.gov LC-MS allows for the sensitive and selective detection and quantification of these polar derivatives in various matrices. scite.ai
Development of Specialized Sensing Technologies
The detection and quantification of specific aromatic hydrocarbons like Benzene, 1,3-dimethyl-5-(1-methylpropyl) are critical in environmental monitoring and industrial process control. While direct research on sensors exclusively for this compound is limited, the broader advancements in sensing technologies for aromatic hydrocarbons are directly applicable. These technologies are continuously evolving to offer greater sensitivity, selectivity, and real-time analysis capabilities.
Electrochemical Sensor Design for Aromatic Hydrocarbons
Electrochemical sensors have emerged as a powerful tool for the detection of aromatic hydrocarbons due to their inherent advantages, such as high sensitivity, rapid response, low cost, and potential for miniaturization. These sensors operate by measuring the change in an electrical signal (e.g., current or potential) that results from the electrochemical oxidation or reduction of the target analyte at an electrode surface.
The core of an electrochemical sensor is the working electrode, whose surface is often modified with specific materials to enhance its interaction with aromatic hydrocarbons. For polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with Benzene, 1,3-dimethyl-5-(1-methylpropyl), various modification strategies have been explored. These include the use of nanomaterials like graphene oxide and metal-organic frameworks (MOFs), which offer large surface areas and unique catalytic properties. For instance, a sensor for 1-hydroxypyrene, a metabolite of a PAH, was developed using a composite of PAMAM-regulated chromium-centered MOF nanoparticles and graphene oxide.
Another approach involves the use of biosensors, which incorporate biological recognition elements like DNA. These sensors can detect interactions between PAHs and DNA, offering a highly sensitive detection mechanism based on the guanine (B1146940) oxidation peak variation. While developed for PAHs, these principles can be adapted for smaller aromatic molecules. The general process involves the analyte adsorbing onto the electrode surface, followed by the application of a potential to trigger an oxidation reaction, which generates a measurable current proportional to the analyte's concentration.
| Sensor Type | Electrode Material/Modification | Target Analytes (Examples) | Detection Principle | Key Advantages |
| Amperometric Sensor | Graphene Oxide/Metal-Organic Framework (MOF) Composite | 1-Hydroxypyrene (PAH metabolite) | Electrochemical oxidation of hydroxyl group | High sensitivity, enhanced electrical signal |
| DNA Biosensor | Single-stranded DNA on Screen-Printed Electrode | Benzo[a]pyrene, Anthracene (PAHs) | Measures changes in guanine oxidation peak upon PAH interaction | High specificity, detection of toxic degradation products |
| Chemiresistive Sensor | Metal Oxide Semiconductors | Benzene, Toluene (B28343), Xylenes (B1142099) (BTEX) | Change in resistance upon vapor adsorption | Portability, low cost |
| Voltammetric Sensor | Carbon Paste Electrode | General Aromatic Hydrocarbons | Measures current response to a varying potential | Good selectivity, rapid analysis |
Optical Sensor Development for Detection in Diverse Matrices
Optical sensors provide a non-invasive and often remote method for detecting aromatic hydrocarbons in various environments, including air and water. These sensors utilize the interaction of light with the target molecules to generate a measurable signal.
One of the most common principles is UV-visible absorption spectroscopy. Aromatic hydrocarbons, including benzene derivatives, possess a unique property of strongly absorbing ultraviolet (UV) light. This characteristic allows for their detection and quantification. In practice, a light source emits UV light through a sample, and a detector measures the amount of light absorbed. For complex mixtures, such as industrial wastewater, dual-wavelength sensors can be used to compensate for background turbidity, enhancing measurement accuracy.
Fiber optic sensors represent another significant area of development. These can be designed as intrinsic sensors where the fiber itself is the sensing element. The cladding of the optical fiber can be coated with a polymer that selectively enriches hydrocarbons. When the target analyte, such as Benzene, 1,3-dimethyl-5-(1-methylpropyl), interacts with this coating, it changes the refractive index or other light-guiding properties of the fiber. These changes can be measured using techniques like optical time-domain reflectometry (OTDR), allowing for the distributed sensing of hydrocarbons over long distances, which is particularly useful for monitoring pipelines or large contaminated areas.
Photoluminescence-based sensors are also employed, especially for detection in water. These sensors use a light source, often an LED, to excite the hydrocarbon molecules, which then emit light at a different wavelength (fluoresce). A photoreceptor detects this emitted light, indicating the presence of the hydrocarbon. This method is effective for detecting oil sheens on water surfaces.
| Sensor Technology | Principle | Target Analytes | Matrix | Key Features |
| UV Absorption Spectroscopy | Measures UV light absorption by aromatic rings | Benzene, Toluene, Xylene | Water, Gas | Real-time monitoring, can compensate for turbidity |
| Fiber Optic Sensor (OTDR) | Evanescent wave interaction with a chemically sensitive polymer cladding | General Hydrocarbons, PAHs | Water, Soil | Distributed sensing over long distances, remote monitoring |
| Photoluminescence Sensor | Excitation of molecules by a light source (LED) and detection of emitted light | Gasoline, Polycyclic Aromatic Hydrocarbons | Water Surface | Low cost, suitable for detecting surface spills |
| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signal on a metallic (e.g., gold) substrate | Naphthalene (B1677914), Pyrene | Water | High sensitivity for detecting low concentrations |
Sampling and Pre-concentration Techniques for Environmental or Industrial Analysis
Accurate analysis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) in environmental (air, water, soil) or industrial samples often requires sophisticated sampling and pre-concentration steps. This is because the compound may be present at very low concentrations (trace levels), making direct analysis difficult. The primary goal of these techniques is to collect a representative sample and increase the analyte's concentration to a level detectable by analytical instruments like gas chromatographs.
For volatile organic compounds (VOCs) like this aromatic hydrocarbon, sampling methods generally involve either collecting the whole air sample or, more commonly, pre-concentrating the sample on an adsorbent material. Solid-phase extraction (SPE) is a widely used pre-concentration technique that separates the target analytes from the sample matrix. The process involves passing the sample through a solid adsorbent which retains the analytes. Later, the analytes are eluted with a small volume of a solvent.
In air analysis, sorbent tubes containing materials like activated coconut shell charcoal are frequently used. A known volume of air is drawn through the tube, and the VOCs are adsorbed onto the charcoal. The trapped compounds are then desorbed in the laboratory, typically using a solvent like carbon disulfide, before analysis.
For water and soil samples, purge-and-trap is a common method. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent. The trap is subsequently heated to release the compounds into an analytical instrument. Another technique is headspace analysis, where the vapor above the sample in a sealed vial is analyzed. To minimize the loss of volatile components, specialized sampling devices and procedures are crucial. For example, soil samples for VOC analysis should be collected using a coring device to maintain sample integrity and minimize contact with the atmosphere.
| Technique | Principle | Applicable Matrix | Analytes | Advantages & Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase. | Water, Soil Extracts | Aromatic Hydrocarbons, PAHs | Advantages: High separation efficiency, simple operation. Disadvantages: Can be time-consuming. |
| Sorbent Tube Sampling | Adsorption of airborne compounds onto a solid material (e.g., charcoal). | Air | Volatile Aromatic Hydrocarbons | Advantages: Efficient for TWA, peak, and ceiling determinations. Disadvantages: Breakthrough can occur with high concentrations or humidity. |
| Purge-and-Trap | Stripping of volatile analytes from a sample by an inert gas, followed by trapping on a sorbent. | Water, Soil | Volatile Organic Compounds (VOCs) | Advantages: Highly effective for concentrating volatile analytes. Disadvantages: Requires specialized equipment. |
| Headspace Analysis | Analysis of the vapor phase in equilibrium with the sample in a sealed container. | Water, Soil, Solids | Volatile Organic Compounds (VOCs) | Advantages: Minimal sample preparation, avoids matrix interference. Disadvantages: Less sensitive for semi-volatile compounds. |
| Solid-Phase Microextraction (SPME) | Extraction using a fused-silica fiber coated with a stationary phase. | Water, Air | Aromatic Hydrocarbons, PAHs | Advantages: Solvent-free, integrates sampling and pre-concentration. Disadvantages: Fiber fragility and limited lifespan. |
Industrial and Niche Applications Research
Role as a Synthetic Building Block for Specialty Chemicals
Detailed studies outlining the use of Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl)- as a direct precursor or intermediate in the synthesis of specialty chemicals, advanced materials, or polymers and resins are not prominently featured in current research databases. The reactivity of the aromatic ring and the alkyl substituents suggests potential for various chemical modifications, but specific pathways and resulting products are not documented.
Precursor in Advanced Materials Synthesis Research
There is no available research that specifically identifies Benzene, 1,3-dimethyl-5-(1-methylpropyl)- as a precursor in the synthesis of advanced materials.
Intermediate in Polymer and Resin Chemistry Studies
No studies have been found that detail the use of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- as an intermediate in the chemistry of polymers and resins.
Research in Solvent Engineering and Process Chemistry
While high-boiling aromatic solvents are a well-established class of industrial chemicals, specific research focusing on the properties and applications of pure Benzene, 1,3-dimethyl-5-(1-methylpropyl)- as a solvent is not available. General properties of similar aromatic hydrocarbons suggest it would exhibit low volatility and good solvency for a range of organic materials.
Investigation of its Properties as a High-Boiling Point Solvent in Industrial Processes
Direct investigation into the properties of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- as a high-boiling point solvent in industrial processes has not been documented. However, its structural similarity to other C12 alkylbenzenes suggests it would possess a high boiling point and thermal stability, which are desirable characteristics for solvents used in high-temperature reactions or processes.
Studies on its Use in Extraction and Separation Technologies
There are no specific studies on the application of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- in extraction and separation technologies. Alkylated benzenes, in general, are sometimes used as components in solvent mixtures for liquid-liquid extraction processes, but the efficacy of this specific isomer has not been reported.
Fuel Research and Combustion Studies
No dedicated research on the fuel properties or combustion characteristics of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- has been identified. While thermodynamic data for C12H18 alkylbenzene isomer groups exist in a general sense, specific experimental or computational studies on the combustion of this particular compound are absent from the literature. Its chemical formula, C12H18, places it within the range of hydrocarbons found in certain fuel fractions, but its performance as a fuel component has not been investigated.
Physicochemical Properties of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-
| Property | Value | Unit |
| Molecular Formula | C12H18 | - |
| Molecular Weight | 162.27 | g/mol |
| Boiling Point (Predicted) | Not Available | °C |
| Melting Point (Predicted) | Not Available | °C |
| Density (Predicted) | Not Available | g/cm³ |
Analysis of its Presence and Behavior in Hydrocarbon Fuels
The presence of alkylbenzenes, including this C12 isomer, influences several key fuel properties. In gasoline, aromatic compounds can increase the octane (B31449) rating, which is a measure of the fuel's resistance to knocking or auto-ignition. However, a high concentration of aromatics can also lead to increased emissions of particulate matter and other pollutants. The behavior of 1,3-dimethyl-5-(1-methylpropyl)-benzene within a fuel matrix is dictated by its physical and chemical properties, such as its boiling point and solubility, which are similar to other C12 alkylbenzenes.
Interactive Table 1: Typical Alkylbenzene Content in Various Fuels
| Fuel Type | Common Alkylbenzene Classes | Typical Total Aromatic Content (% vol) |
| Gasoline | C7-C12 | 20-45 |
| Jet Fuel | C9-C12 | 15-25 |
| Diesel | C10-C16 | 20-40 |
This table provides a general overview of the presence of alkylbenzenes in common hydrocarbon fuels. The exact composition can vary based on the crude oil source and refining processes.
Combustion Characteristics and Modeling for Energy Applications
The combustion characteristics of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- are of interest in the context of its role as a fuel component and its potential use in surrogate fuel models. While specific experimental data for this isomer is limited, its combustion behavior can be inferred from studies on similar C12 alkylbenzenes.
In the field of combustion modeling, there is a need for well-characterized surrogate fuel components to represent the complex chemical composition of real fuels. C12 alkylbenzenes are considered as potential candidates to represent the aromatic fraction of jet and diesel fuels. Detailed kinetic models for the combustion of smaller alkylbenzenes like toluene (B28343) and xylenes (B1142099) exist, and these can be extended to predict the behavior of larger isomers such as 1,3-dimethyl-5-(1-methylpropyl)-benzene.
Interactive Table 2: Estimated Combustion-Related Properties
| Property | Estimated Value/Characteristic | Significance |
| Research Octane Number (RON) | >100 | High resistance to knocking in spark-ignition engines. |
| Sooting Tendency | Moderate to High | Contributes to particulate matter emissions. |
| Ignition Delay | Longer (compared to alkanes) | Influences combustion timing in compression-ignition engines. |
The data in this table are estimations based on the general properties of C12 alkylbenzenes and are not specific experimental values for Benzene, 1,3-dimethyl-5-(1-methylpropyl)-.
Exploration in Lubricant or Additive Research
The potential application of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- in the field of lubricants and additives is an area of niche research. Alkylbenzenes, as a class, are known for their good thermal and oxidative stability, which are critical properties for lubricants operating under high temperatures. They are sometimes used as synthetic base stocks or as additives to improve the performance of mineral oil-based lubricants.
The specific structure of 1,3-dimethyl-5-(1-methylpropyl)-benzene could offer a unique combination of properties. The aromatic ring provides thermal stability, while the alkyl groups contribute to the desired viscosity and lubricity characteristics. Research in this area would involve synthesizing the compound and evaluating its performance in terms of viscosity index, pour point, oxidative stability, and compatibility with other lubricant components and materials. While no widespread commercial use as a lubricant is documented, its properties make it a candidate for specialized applications where high thermal stability is required.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes for Chiral Analogues
The structure of Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl)- contains a chiral center at the benzylic carbon of the 1-methylpropyl (sec-butyl) group. This inherent chirality means the compound can exist as two distinct enantiomers. The development of asymmetric synthetic routes to access these enantiomers in high purity is a significant and valuable research goal.
Future work should focus on enantioselective Friedel-Crafts alkylation reactions. This can be pursued by employing chiral Lewis acid catalysts or Brønsted acids. researchgate.net The goal would be to catalyze the reaction of m-xylene (B151644) with an appropriate C4 alkylating agent (e.g., 2-bromobutane (B33332) or but-1-ene) to yield a single enantiomer of the final product. Research into chiral catalysts, such as those based on complexes of titanium, copper, or scandium with chiral ligands, could provide a pathway to high enantiomeric excess. Investigating such reactions would not only provide access to enantiopure materials for further studies but also contribute to the broader field of asymmetric catalysis.
Exploration of Advanced Catalytic Systems for Enhanced Regio- and Stereoselectivity
Traditional Friedel-Crafts alkylation, often catalyzed by Lewis acids like AlCl₃ or protic acids like HF, suffers from drawbacks including catalyst waste, potential for rearrangements, and lack of precise selectivity. mt.comvirginia.edu Future research should explore advanced catalytic systems to overcome these limitations.
Regioselectivity: The synthesis of the target molecule requires the specific alkylation of m-xylene at the 5-position. Shape-selective catalysts, particularly zeolites (such as ZSM-5, Y, or BEA), offer a promising avenue. researchgate.netlidsen.com The defined pore structure of these materials can sterically hinder the formation of other isomers, thereby enhancing the yield of the desired 1,3-dimethyl-5-(1-methylpropyl)benzene. Research efforts could focus on modifying zeolite catalysts by altering pore size, acidity, and crystal size to optimize selectivity for the target isomer. medwinpublishers.com
Stereoselectivity: Beyond regioselectivity, advanced catalysts can also address the challenge of stereocontrol. Transition-metal-catalyzed C-H activation and hydroarylation of olefins represent a modern alternative to classical methods. virginia.edu Catalysts based on rhodium, ruthenium, or platinum could potentially offer direct, atom-economical routes with improved control over both regio- and stereochemistry, particularly when paired with chiral ligands. virginia.edu
| Catalyst Type | Potential Advantages for Synthesis | Key Research Focus |
| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity, established methodology. | Improving catalyst turnover, minimizing waste streams. |
| Zeolites (e.g., H-ZSM-5) | High regioselectivity (shape-selectivity), reusable, reduced waste. researchgate.netlidsen.com | Tuning acidity and pore structure for maximized 1,3,5-isomer yield. |
| Transition Metal Catalysts (e.g., Rh, Ru) | High atom economy, potential for novel reaction pathways (C-H activation), potential for high stereocontrol with chiral ligands. virginia.edu | Catalyst design for electron-rich arenes, improving catalyst stability and lifetime. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, scalability, and process control. acs.org Friedel-Crafts alkylations are often exothermic and can be difficult to control on a large scale in batch reactors.
Integrating the synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- into a flow chemistry setup could provide significant advantages. vapourtec.comvapourtec.com The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for efficient heat transfer, mitigating thermal runaway risks. researchgate.net Furthermore, precise control over residence time and stoichiometry can lead to improved yields and selectivities. Future research could involve developing a multi-step continuous flow process that integrates the catalytic alkylation step with in-line purification, offering a streamlined and efficient manufacturing pathway. researchgate.net
Computational Design and Discovery of Novel Derivatives with Tailored Properties
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new derivatives without the need for extensive empirical synthesis. mdpi.com Density Functional Theory (DFT) and other molecular modeling techniques can be applied to Benzene, 1,3-dimethyl-5-(1-methylpropyl)- to explore its electronic structure, conformational preferences, and potential intermolecular interactions.
This in silico approach can guide the design of novel derivatives with tailored properties. For example, researchers could computationally screen derivatives with additional functional groups to identify candidates with specific electronic properties for applications in organic electronics or as precursors for advanced polymers. rsc.org Structure-based design could be used to develop analogues that act as specific inhibitors or molecular probes in biological systems. nih.govnih.gov
Investigation of Supramolecular Interactions and Self-Assembly Processes
The study of non-covalent interactions and the self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. The unique combination of a planar aromatic ring and a bulky, chiral alkyl group in Benzene, 1,3-dimethyl-5-(1-methylpropyl)- makes it an interesting candidate for such investigations.
Future research could explore its ability to participate in host-guest chemistry or to self-assemble into higher-order structures like liquid crystals or gels. The interplay between π-π stacking of the aromatic rings and van der Waals interactions of the alkyl groups could lead to novel materials. While research has focused on more symmetrical building blocks like benzene-1,3,5-tricarboxamides, the principles can be extended to less symmetrical molecules to create more complex supramolecular architectures. rsc.org
Application of Advanced Analytics for in situ Reaction Monitoring
To fully optimize the synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, a detailed understanding of the reaction kinetics and mechanism is essential. The application of Process Analytical Technology (PAT), using advanced analytical techniques for real-time, in-line monitoring, is a critical avenue of research.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products directly within the reaction vessel. mt.com This provides immediate feedback on the reaction's progress, allowing for precise control and optimization of parameters like temperature, pressure, and catalyst loading. Such in situ monitoring is invaluable for understanding complex catalytic cycles and identifying potential side reactions, leading to more robust and efficient synthetic processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
